molecular formula C19H15N3O6 B11048893 Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate

Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate

Cat. No. B11048893
M. Wt: 381.3 g/mol
InChI Key: NAJHFKDJXQHQGI-UHFFFAOYSA-N
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Description

Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various esters and amides.

Mechanism of Action

The mechanism of action of Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate stands out due to its combination of a benzodioxole ring and an oxadiazole ring, which imparts unique chemical properties and potential biological activities. This combination is less common in similar compounds, making it a valuable target for further research and development.

properties

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

methyl 4-[[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate

InChI

InChI=1S/C19H15N3O6/c1-25-19(24)12-4-2-11(3-5-12)9-20-17(23)18-21-16(22-28-18)13-6-7-14-15(8-13)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,23)

InChI Key

NAJHFKDJXQHQGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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